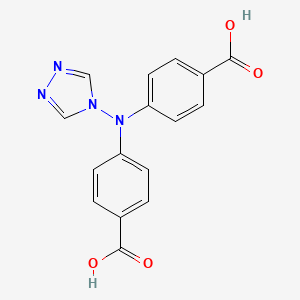
1,1-Bis(2-bromoethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-bromoethyl)cyclopentane is an organic compound with the molecular formula C9H16Br2. It is a derivative of cyclopentane, where two bromine atoms are attached to the ethyl groups at the 1,1-position of the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(2-bromoethyl)cyclopentane can be synthesized through the bromination of 1,1-diethylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the brominated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-bromoethyl)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to form 1,1-diethylcyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 1,1-bis(2-hydroxyethyl)cyclopentane or 1,1-bis(2-aminoethyl)cyclopentane.
Reduction: Formation of 1,1-diethylcyclopentane.
Oxidation: Formation of cyclopentanone derivatives.
Applications De Recherche Scientifique
1,1-Bis(2-bromoethyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-bromoethyl)cyclopentane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(2-chloroethyl)cyclopentane
- 1,1-Bis(2-iodoethyl)cyclopentane
- 1,1-Bis(2-bromoethyl)cyclohexane
Uniqueness
1,1-Bis(2-bromoethyl)cyclopentane is unique due to its specific bromine substitution pattern, which imparts distinct reactivity compared to its chloro, iodo, and cyclohexane analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
3187-39-1 |
|---|---|
Formule moléculaire |
C9H16Br2 |
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
1,1-bis(2-bromoethyl)cyclopentane |
InChI |
InChI=1S/C9H16Br2/c10-7-5-9(6-8-11)3-1-2-4-9/h1-8H2 |
Clé InChI |
UTMHWKULNOKZFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


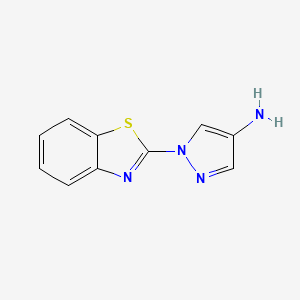
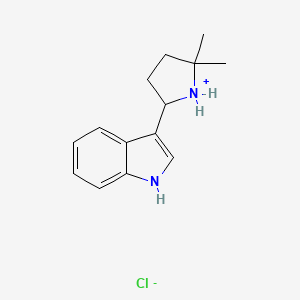

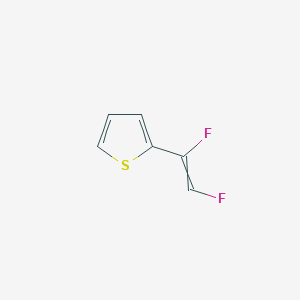
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)

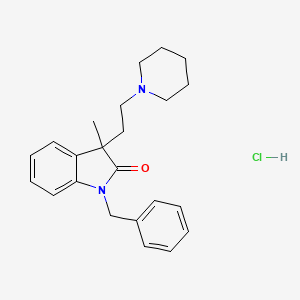

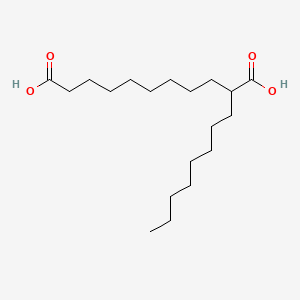
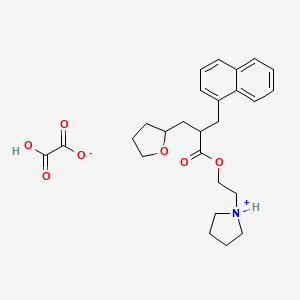
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)

